Cas no 2411193-78-5 (2-chloro-N-{2-methoxy-1-3-(trifluoromethyl)phenylethyl}-N-methylacetamide)

2-Chloro-N-{2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}-N-methylacetamide is a specialized acetamide derivative featuring a trifluoromethylphenyl moiety and a chloroacetamide functional group. Its molecular structure, incorporating both electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) substituents, enhances its reactivity and selectivity in synthetic applications. The compound is particularly valuable in agrochemical and pharmaceutical research, where its chloroacetamide group facilitates nucleophilic substitution reactions, enabling the synthesis of biologically active intermediates. The trifluoromethyl group further contributes to metabolic stability and lipophilicity, making it useful in the development of crop protection agents or small-molecule therapeutics. Its well-defined stereochemistry and purity are critical for reproducible results in complex organic transformations.
2-chloro-N-{2-methoxy-1-3-(trifluoromethyl)phenylethyl}-N-methylacetamide structure
2411193-78-5 structure
Product name:2-chloro-N-{2-methoxy-1-3-(trifluoromethyl)phenylethyl}-N-methylacetamide
CAS No:2411193-78-5
MF:C13H15ClF3NO2
Molecular Weight:309.711913347244
CID:5801275
PubChem ID:154803715

2-chloro-N-{2-methoxy-1-3-(trifluoromethyl)phenylethyl}-N-methylacetamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-{2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}-N-methylacetamide
    • EN300-26577708
    • Z1562142636
    • 2411193-78-5
    • 2-chloro-N-{2-methoxy-1-3-(trifluoromethyl)phenylethyl}-N-methylacetamide
    • インチ: 1S/C13H15ClF3NO2/c1-18(12(19)7-14)11(8-20-2)9-4-3-5-10(6-9)13(15,16)17/h3-6,11H,7-8H2,1-2H3
    • InChIKey: JTYJNTYNVYRYBM-UHFFFAOYSA-N
    • SMILES: ClCC(N(C)C(COC)C1C=CC=C(C(F)(F)F)C=1)=O

計算された属性

  • 精确分子量: 309.0743409g/mol
  • 同位素质量: 309.0743409g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 325
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 29.5Ų

2-chloro-N-{2-methoxy-1-3-(trifluoromethyl)phenylethyl}-N-methylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26577708-0.05g
2-chloro-N-{2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}-N-methylacetamide
2411193-78-5 95.0%
0.05g
$246.0 2025-03-20

2-chloro-N-{2-methoxy-1-3-(trifluoromethyl)phenylethyl}-N-methylacetamide 関連文献

2-chloro-N-{2-methoxy-1-3-(trifluoromethyl)phenylethyl}-N-methylacetamideに関する追加情報

Comprehensive Analysis of 2-chloro-N-{2-methoxy-1-3-(trifluoromethyl)phenylethyl}-N-methylacetamide (CAS No. 2411193-78-5)

In the realm of organic chemistry and pharmaceutical research, 2-chloro-N-{2-methoxy-1-3-(trifluoromethyl)phenylethyl}-N-methylacetamide (CAS No. 2411193-78-5) has emerged as a compound of significant interest. This molecule, characterized by its unique trifluoromethyl and methoxy functional groups, is widely studied for its potential applications in drug discovery and agrochemical development. Its structural complexity and reactivity make it a valuable intermediate in synthetic chemistry.

The compound's chloroacetamide moiety is particularly noteworthy, as it often serves as a key building block in the synthesis of more complex molecules. Researchers are increasingly focusing on its role in creating N-methylated derivatives, which are pivotal in enhancing bioavailability and metabolic stability in drug candidates. With the growing demand for trifluoromethylated compounds in medicinal chemistry, this substance has garnered attention for its potential to address challenges in targeted therapy development.

Recent advancements in AI-driven drug discovery have highlighted the importance of such specialized intermediates. Computational models frequently identify 2-chloro-N-{2-methoxy-1-3-(trifluoromethyl)phenylethyl}-N-methylacetamide as a promising scaffold for virtual screening campaigns. Its balanced lipophilicity, conferred by the trifluoromethyl group, aligns well with current trends in optimizing drug-like properties, making it a hot topic in structure-activity relationship (SAR) studies.

From an industrial perspective, the synthesis and purification of this compound require precise control due to its methoxy-ethyl side chain's sensitivity. Manufacturers are investing in green chemistry approaches to improve yield and reduce environmental impact, responding to the pharmaceutical industry's sustainability initiatives. The compound's stability under various pH conditions also makes it suitable for formulation development, addressing frequent queries about excipient compatibility in drug delivery systems.

Analytical characterization of CAS No. 2411193-78-5 typically involves advanced techniques such as LC-MS and NMR spectroscopy, with particular emphasis on confirming the N-methylacetamide configuration. These quality control measures ensure batch-to-batch consistency, a critical factor for researchers investigating its biological activity. The compound's spectral fingerprints are well-documented in chemical databases, facilitating its identification in complex mixtures.

Ongoing research explores the compound's potential in addressing resistance mechanisms in various therapeutic areas. Its structural features suggest possible applications in developing enzyme inhibitors, particularly those targeting metabolic pathways where fluorine substitution plays a crucial role. This aligns with current scientific inquiries about overcoming drug resistance in infectious diseases and oncology.

Regulatory considerations for 2-chloro-N-{2-methoxy-1-3-(trifluoromethyl)phenylethyl}-N-methylacetamide focus on proper handling procedures rather than restrictions, as it serves primarily as a research chemical. Safety data sheets emphasize standard laboratory precautions, with particular attention to its chloroacetyl group's reactivity. These guidelines help maintain safety while enabling innovative applications in chemical biology.

The commercial availability of this compound has expanded significantly, with suppliers offering various purity grades to meet different research needs. Pricing trends reflect the growing demand for fluorinated building blocks in pharmaceutical R&D. Current market analyses suggest sustained interest in such specialized intermediates, driven by the continuous search for novel bioactive molecules.

Future directions for CAS No. 2411193-78-5 research may include exploring its utility in proteolysis targeting chimera (PROTAC) design or as a linker in bioconjugation chemistry. These applications would leverage its balanced polarity and ability to form stable covalent bonds, addressing contemporary challenges in targeted protein degradation strategies. Such developments would position this compound at the forefront of modern drug discovery paradigms.

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